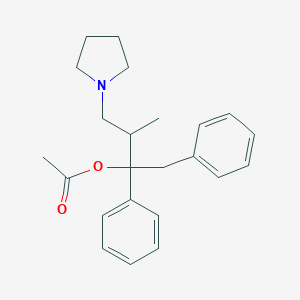

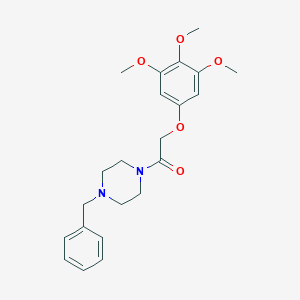

![molecular formula C12H21N3O3 B232148 1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)

1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, commonly known as HEPES, is a zwitterionic organic compound that is widely used as a buffering agent in biological research. It was first synthesized in 1966 by Good et al. and has since become a popular choice for maintaining the pH of cell culture media, protein solutions, and other biological samples.

Mechanism of Action

HEPES acts as a weak acid and base, allowing it to resist changes in pH by accepting or donating protons as needed. This buffering capacity is due to the presence of two ionizable groups, a carboxylate and a tertiary amine, which can be protonated or deprotonated depending on the pH of the solution.

Biochemical and Physiological Effects:

HEPES has been shown to have minimal effects on the biochemical and physiological properties of cells and proteins. It does not interfere with enzyme activity or protein structure, making it an ideal choice for maintaining the pH of biological samples.

Advantages and Limitations for Lab Experiments

One of the main advantages of HEPES is its ability to maintain a stable pH range without affecting biological processes. It is also relatively inexpensive and readily available. However, HEPES has some limitations, including its limited buffering capacity at low pH and high temperatures. It is also not suitable for use in certain types of experiments, such as those involving metal ions or chelators.

Future Directions

As research in the biological sciences continues to evolve, there are many potential future directions for the use of HEPES. One area of interest is the development of new buffering agents with enhanced properties, such as increased buffering capacity or improved stability at extreme pH or temperature ranges. Additionally, HEPES could be used in combination with other compounds to create novel solutions for specific applications, such as drug delivery or gene therapy. Overall, HEPES is a versatile and valuable tool for scientific research, with many potential applications in the future.

Synthesis Methods

HEPES is synthesized by a multi-step process involving the reaction of piperazine with acrylonitrile, followed by the addition of ethylene oxide and subsequent hydrolysis. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

HEPES is widely used in scientific research as a buffering agent due to its ability to maintain a stable pH range between 6.8 and 8.2. It is particularly useful in cell culture experiments as it does not interfere with cell growth or metabolism. Additionally, HEPES has been used in a variety of biochemical assays, including enzyme kinetics, protein folding, and DNA sequencing.

Properties

Molecular Formula |

C12H21N3O3 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |

InChI |

InChI=1S/C12H21N3O3/c16-9-8-13-4-6-14(7-5-13)12(18)10-15-3-1-2-11(15)17/h16H,1-10H2 |

InChI Key |

AIOWJHHZXDSGKI-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)CC(=O)N2CCN(CC2)CCO |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)N2CCN(CC2)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)

![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)

![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)

![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)

![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)

![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)